(R)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(R)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and linked via an oxygen atom to the pyrrolidine scaffold. The tert-butyl ester group at the 1-position of the pyrrolidine ring enhances steric protection, improving stability during synthetic processes . Its molecular formula is C₁₅H₂₃N₃O₃S, with a molecular weight of 325.43 g/mol.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-11-5-7-15-12(16-11)21-4/h5,7,10H,6,8-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOZLKDSAREGL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ®-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Compounds with similar pyrimidine structures are known to exhibit antimicrobial properties. Research indicates that derivatives of pyrimidines can inhibit bacterial growth and combat infections. This compound's potential as an antimicrobial agent warrants further investigation.
- Antiviral Properties : Pyrimidine derivatives have been studied for their antiviral effects, particularly against RNA viruses. The structural features of (R)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester may allow it to interact with viral enzymes or receptors, potentially leading to the development of antiviral therapies.
- Anticancer Research : The compound's ability to interact with biological targets suggests potential applications in cancer therapy. Similar compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Investigating the specific mechanisms by which this compound affects cancer cell lines could yield valuable insights.
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through various organic chemistry techniques, including:
- Refluxing with reagents : Utilizing specific catalysts to facilitate the formation of the pyrrolidine ring.
- Coupling reactions : Combining the pyrimidine moiety with the pyrrolidine structure through amide or ester linkages.
Understanding the mechanism of action is crucial for optimizing its efficacy. Binding affinity studies using techniques such as surface plasmon resonance or isothermal titration calorimetry can elucidate interactions with target proteins or enzymes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the methylsulfanyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, molecular properties, and functional roles.
Structural Analogues
2.1.1 (R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₄H₂₀ClN₃O₂S
- Molecular Weight : 329.85 g/mol
- Key Differences :
- Substitution at the pyrimidine 2-position with a sulfanyl group instead of the target compound’s 4-yloxy linkage.
- Presence of a chloro group at the pyrimidine 4-position and a methyl group at the 5-position, introducing steric and electronic variations.
2.1.2 3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester
- Molecular Formula: Not explicitly provided ().
- Key Differences :
- Pyridine core instead of pyrimidine.
- Trifluoroethoxy and methanesulfinyl groups introduce strong electron-withdrawing effects.
- Implications : The trifluoroethoxy group enhances metabolic stability, a feature absent in the target compound’s methylsulfanyl substituent .
2.1.3 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Molecular Formula: C₁₈H₂₃NO₄
- Molecular Weight : 317.38 g/mol
- Key Differences :
- Pyridine ring substituted with a methoxycarbonyl-phenyl group.
- Lacks the pyrimidine scaffold and methylsulfanyl functionality.
Molecular and Functional Comparison
Analytical Characterization
- Structural analogs like Isorhamnetin-3-O glycoside () are characterized via ¹H-NMR and ¹³C-NMR , suggesting similar methodologies apply to the target compound. Substituent-specific chemical shifts (e.g., methylsulfanyl at δ ~2.5 ppm in ¹H-NMR) would distinguish it from chloro or trifluoroethoxy derivatives .
Biological Activity
(R)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with a CAS number of 1314356-30-3, features a pyrrolidine structure that is substituted with a pyrimidine derivative, which may influence its biological properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 296.44 g/mol
- Structure : The compound consists of a pyrrolidine ring linked to a pyrimidine moiety through an ether bond, with a tert-butyl ester group enhancing its lipophilicity.
Antiviral Properties
Recent studies have indicated that compounds similar to (R)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine derivatives exhibit antiviral activity. For instance, research has shown that certain N-heterocycles can inhibit viral replication by targeting specific viral enzymes such as reverse transcriptase. The substitution patterns on the pyrimidine ring significantly affect the potency of these compounds against various viruses, including HIV and other retroviruses .
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. For example, the presence of the methylsulfanyl group may enhance binding affinity to target enzymes involved in disease pathways, such as kinases or proteases. Preliminary data suggest that modifications in the pyrrolidine structure can lead to increased selectivity and potency against specific targets .
Case Studies and Research Findings
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Antiviral Activity :
- A study evaluating various pyrimidine derivatives found that compounds with similar structures to (R)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine demonstrated significant inhibition of viral replication at low micromolar concentrations .
- The compound was tested against MT-4 cells, showing promising results with EC values indicating effective inhibition of viral activity.
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Kinase Inhibition :
- Research on small molecule kinase inhibitors has highlighted the importance of structural modifications in enhancing biological activity. The incorporation of a pyrrolidine ring has been linked to improved selectivity for certain kinases involved in cancer progression .
- In vitro assays indicated that similar compounds could inhibit mTOR signaling pathways, which are crucial in cancer cell proliferation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
